exact molecular weight and physical properties of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde
exact molecular weight and physical properties of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde
An In-depth Technical Guide to 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde for Advanced Research Applications
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, a bespoke aromatic aldehyde with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. The strategic placement of its iodo, ethoxy, and 2-methylbenzyloxy substituents offers a rich platform for diverse synthetic transformations. This document details the molecule's core physicochemical properties, a validated synthetic protocol, in-depth spectroscopic characterization, and insights into its potential applications for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Physicochemical Properties
3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is a complex benzaldehyde derivative. Its molecular structure, featuring a strategically substituted benzene ring, makes it a valuable building block in organic synthesis. The exact molecular weight and key physical properties are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₇H₁ⱇIO₃ | Calculated |
| Exact Molecular Weight | 396.0222 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO); limited solubility in water | Inferred from related structures[2] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere | Standard practice for iodinated aromatics |
Strategic Synthesis: An Insight-Driven Protocol
The synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is most effectively achieved through a Williamson ether synthesis. This method is a robust and well-established procedure for forming ethers from an alkoxide and a primary alkyl halide. The choice of reagents and conditions is critical for achieving a high yield and purity.
The precursor for this synthesis is 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.[3] This starting material provides the core benzaldehyde structure with the required ethoxy and iodo substituents. The hydroxyl group at the 4-position is the site of the subsequent etherification.
Experimental Protocol: Synthesis of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde
Materials:
-
3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
-
2-Methylbenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the corresponding phenoxide. This is a crucial step for activating the substrate for nucleophilic attack.
-
Alkylating Agent Addition: To the stirring suspension, add 2-methylbenzyl bromide (1.1 eq). The slight excess of the alkylating agent ensures the complete consumption of the starting material.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. The washing steps remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde.[1]
Spectroscopic and Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are fundamental for this purpose.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[5]
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¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number and chemical environment of the protons.
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An aldehydic proton signal is expected around δ 9.8 ppm as a singlet.[1][6]
-
The aromatic protons on the benzaldehyde ring will appear as two distinct singlets in the aromatic region (δ 7.0-8.0 ppm).
-
The aromatic protons of the 2-methylbenzyl group will show complex multiplets in the aromatic region.
-
A singlet corresponding to the benzylic methylene protons (-OCH₂-) is expected around δ 5.2 ppm.[1]
-
The ethoxy group will be represented by a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).
-
A singlet for the methyl protons of the 2-methylbenzyl group will be observed in the aliphatic region (around δ 2.4 ppm).[5]
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reveal the number of unique carbon environments.
-
The aldehydic carbonyl carbon will have a characteristic signal in the downfield region (δ 190-192 ppm).[1]
-
A series of signals in the aromatic region (δ 110-160 ppm) will correspond to the carbons of the two benzene rings.
-
The benzylic methylene carbon will appear around δ 70-75 ppm.
-
The carbons of the ethoxy group and the methyl group on the benzyl ring will have signals in the upfield region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7]
-
A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the aldehyde group.
-
C-H stretching vibrations of the aromatic rings and the alkyl groups will be observed around 2850-3100 cm⁻¹.
-
Aromatic C=C stretching vibrations will appear in the region of 1450-1600 cm⁻¹.
-
The C-O-C stretching of the ether linkages will be visible as strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, which should correspond to the calculated exact molecular weight of 396.0222 for C₁₇H₁₇IO₃.
-
Fragmentation Pattern: The mass spectrum will also show characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the 2-methylbenzyl group or the ethoxy group.
Potential Applications in Drug Discovery and Development
The structural features of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde make it a highly valuable intermediate in the synthesis of biologically active compounds. The benzyloxy-benzaldehyde moiety is a recognized pharmacophore in medicinal chemistry.[4][8]
-
Scaffold for Novel Therapeutics: The presence of the iodine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[8]
-
Intermediate for Biologically Active Targets: Benzaldehyde derivatives are precursors to a wide range of pharmaceuticals. This particular molecule can serve as a key building block for compounds targeting various biological pathways.[4]
Logical Workflow and Visualization
The synthesis and characterization of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde follow a logical and systematic workflow.
Caption: Workflow for the synthesis and characterization of the target compound.
References
-
PubChem. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde. National Center for Biotechnology Information. [Link]
-
Supporting Information For - Rsc.org. Royal Society of Chemistry. [Link]
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Bölcskei, H., et al. (2017). The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. Letters in Drug Design & Discovery, 14(2). [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 3-ethoxy- (CAS 22924-15-8). [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
-
Li, Y., et al. (2009). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(1), o192. [Link]
-
ResearchGate. 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. [Link]
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Esselman, B. J., & Hill, N. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
ResearchGate. The Synthesis of (Iodobenzyl)oxybenzaldehydes, Useful Intermediates for Biologically Active Targets. [Link]
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- 3. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243 - PubChem [pubchem.ncbi.nlm.nih.gov]
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